

Solubility of 1-(3-Bromophenyl)-1H-pyrazole in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)-1H-pyrazole

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Abstract: This technical guide addresses the solubility of the heterocyclic compound **1-(3-Bromophenyl)-1H-pyrazole** in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This document summarizes the available qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it provides a detailed, standardized experimental protocol for determining the solubility of a solid organic compound, which can be applied to **1-(3-Bromophenyl)-1H-pyrazole**. Visual workflows for the experimental protocol and a common synthesis route for this class of compounds are also presented to aid researchers.

Quantitative Solubility Data

A thorough search of scientific databases and literature yielded no specific quantitative data (e.g., in g/100 mL, mg/L, or mol/L) for the solubility of **1-(3-Bromophenyl)-1H-pyrazole** in any organic solvent. The physical properties available from chemical suppliers characterize it as a solid at room temperature.[\[1\]](#)[\[2\]](#)

While direct quantitative data is unavailable, qualitative inferences can be drawn from purification methods mentioned in the literature for analogous compounds. Recrystallization is a common purification technique that relies on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. The use of specific solvents for

recrystallizing similar bromophenyl pyrazole derivatives suggests their utility for **1-(3-Bromophenyl)-1H-pyrazole**.

Table 1: Qualitative Solubility of **1-(3-Bromophenyl)-1H-pyrazole** and Analogs Inferred from Recrystallization Solvents

Compound/Analog	Solvent(s)	Inference
General Pyrazoles	Ethanol	Likely soluble in hot ethanol, with lower solubility at room temperature. [3]
1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole	Acetonitrile	Likely soluble in hot acetonitrile, with lower solubility upon cooling. [4]
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde	Chloroform	Soluble enough for chromatographic purification and recrystallization. [5]
3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole	Ethanol	Recrystallized from ethanol, suggesting good solubility at elevated temperatures. [6]
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide derivative	Dimethylformamide (DMF)	Recrystallized from DMF, indicating solubility in this polar aprotic solvent. [7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like **1-(3-Bromophenyl)-1H-pyrazole** in an organic solvent at a specified temperature. This method is a standard approach used to generate reliable quantitative solubility data.

Objective: To determine the equilibrium solubility of **1-(3-Bromophenyl)-1H-pyrazole** in a selected organic solvent at a constant temperature.

Materials:

- **1-(3-Bromophenyl)-1H-pyrazole** (solid, purity >97%)
- Selected organic solvent (e.g., ethanol, methanol, acetone, chloroform, acetonitrile)
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Glass vials with screw caps
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance (readable to ±0.0001 g)
- Volumetric flasks and pipettes
- Oven for drying

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1-(3-Bromophenyl)-1H-pyrazole** to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

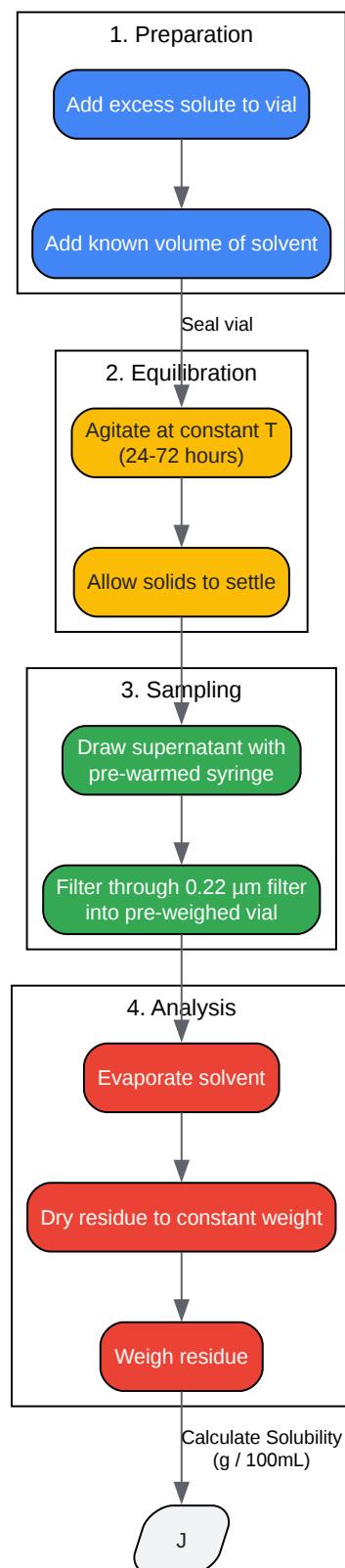
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a pre-warmed syringe to prevent premature crystallization.
 - Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
- Gravimetric Analysis:
 - Record the exact mass of the filtered solution.
 - Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature. Ensure the compound does not sublime.
 - Once the solvent is removed, place the vial in an oven at a temperature well below the compound's melting point (e.g., 50 °C) until a constant weight is achieved.
 - Cool the vial in a desiccator and weigh it on the analytical balance to determine the mass of the dissolved solid.
- Calculation of Solubility:
 - Calculate the solubility using the following formula: Solubility (g/100 mL) = (Mass of residue / Volume of sample taken) * 100

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

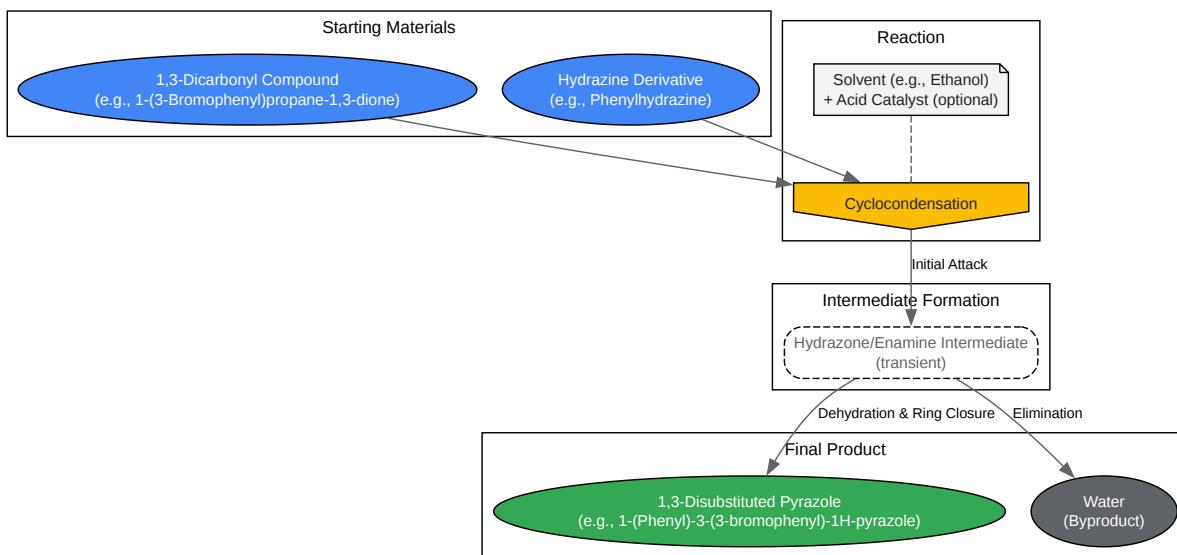
- Consult the Safety Data Sheet (SDS) for **1-(3-Bromophenyl)-1H-pyrazole** and the chosen solvent for specific handling and disposal instructions.

Visualizations

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Caption: Workflow for Gravimetric Solubility Determination.

The most common method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] The diagram below illustrates this general pathway as it would apply to the synthesis of 1-aryl-3-aryl-pyrazoles.



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Caption: General Synthesis of 1,3-Disubstituted Pyrazoles.

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